

Cross-study analysis of Diflunisal's efficacy in different amyloidosis models

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Diflunisal's Efficacy Across Amyloidosis Models: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study analysis of **Diflunisal**'s efficacy in various amyloidosis models, offering a comparative look at its performance backed by experimental data. The information is intended to support research and development efforts in the field of amyloidosis therapeutics.

Executive Summary

Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), has been repurposed as a transthyretin (TTR) stabilizer for the treatment of Transthyretin Amyloidosis (ATTR). Its primary mechanism of action involves binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into amyloidogenic monomers.^[1] This guide summarizes the key findings from clinical trials in ATTR polyneuropathy and cardiomyopathy, as well as preclinical studies in a model of Alzheimer's disease. Currently, there is a lack of significant research on the use of **Diflunisal** for light-chain (AL) amyloidosis.

Transthyretin Amyloidosis (ATTR)

Diflunisal has been most extensively studied in both the polyneuropathy (ATTR-PN) and cardiomyopathy (ATTR-CM) forms of Transthyretin Amyloidosis.

ATTR Polyneuropathy (ATTR-PN)

A pivotal international, randomized, double-blind, placebo-controlled clinical trial demonstrated the efficacy of **Diflunisal** in slowing the progression of neurological impairment in patients with familial amyloid polyneuropathy (FAP), a form of ATTR-PN.[\[2\]](#)[\[3\]](#)

Efficacy Endpoint	Diflunisal (250 mg twice daily)	Placebo	p-value	Study
Change in Neuropathy Impairment Score + 7 nerve tests (NIS+7) at 2 years	Increase of 8.7 points	Increase of 25.0 points	< .001	--INVALID-LINK-- [2]
Neurological Stability at 2 years (<2-point increase in NIS+7)	29.7% of patients	9.4% of patients	.007	--INVALID-LINK-- [2]
Change in SF-36 Physical Component Score at 2 years	Increase of 1.5 points	Decrease of 4.9 points	< .001	--INVALID-LINK-- [2]
Change in SF-36 Mental Component Score at 2 years	Increase of 3.7 points	Decrease of 1.1 points	.02	--INVALID-LINK-- [2]

- Study Design: International, randomized, double-blind, placebo-controlled trial.[\[4\]](#)[\[5\]](#)
- Participants: 130 patients with familial amyloid polyneuropathy.[\[2\]](#)
- Intervention: Participants were randomly assigned to receive either **Diflunisal** 250 mg or a matching placebo orally twice daily for 24 months.[\[3\]](#)[\[4\]](#)

- Primary Endpoint: The primary outcome was the change in the Neuropathy Impairment Score plus 7 nerve tests (NIS+7), a composite measure of neurological deficit.[2]
- Secondary Endpoints: Included quality of life assessments using the 36-Item Short-Form Health Survey (SF-36) and the modified Body Mass Index (mBMI).[2][4]

ATTR Cardiomyopathy (ATTR-CM)

Several retrospective and pilot studies have investigated the use of **Diflunisal** in patients with ATTR-CM, suggesting a potential for disease stabilization.

Efficacy Endpoint	Diflunisal Treatment Group	Control/Untreated Group	p-value	Study
Survival (Unadjusted Hazard Ratio)	HR 0.13 (95% CI 0.05 – 0.36)	-	< 0.001	--INVALID-LINK-- [6]
Change in Troponin I (ng/mL)	Decrease of 0.01	Increase of 0.02	.01	--INVALID-LINK-- [7]
Change in Left Atrial Volume Index (mL/m ²)	Reduction of 1.4	Increase of 4.6	.002	--INVALID-LINK-- [7]
Change in 6-Minute Walk Test (meters)	-14 ± 81.8 (Completed treatment)	-173 ± 122.2 (Did not complete)	.032	--INVALID-LINK-- [8][9]
Mortality (Risk Ratio)	RR 0.23 (95% CI 0.13–0.42)	-	< 0.00001	--INVALID-LINK-- [10]

- Study Design: Prospective, single-center, non-randomized, open-label pilot study.[8]
- Participants: Patients diagnosed with ATTR-CM.[8]

- Intervention: **Diflunisal** at a standard oral dose of 250 mg twice daily. The dose was lowered to 125 mg twice daily in cases of renal impairment.[8]
- Assessment: Patients underwent clinical, functional (6-minute walk test), biochemical (cardiac biomarkers), and imaging (cardiac magnetic resonance) assessments at baseline and after one year of treatment.[8]

Alzheimer's Disease (Amyloid-Beta)

Research into **Diflunisal** for Alzheimer's disease is less direct. A preclinical study investigated a derivative, **iododiflunisal** (IDIF), for its ability to stabilize TTR and impact amyloid-beta (A β) deposition.[11] Transthyretin is known to bind to A β and reduce its toxicity.[11]

Quantitative Data Summary: Preclinical Alzheimer's Disease Model

Efficacy Endpoint	Iododiflunisal (IDIF) Treated	Non-treated Control	Study
A β Deposition in Hippocampus (PET imaging)	Delayed increase in [18F]florbetaben uptake	Progressive increase in [18F]florbetaben uptake from 5 to 11 months of age	--INVALID-LINK--[11]

- Animal Model: Female A β PPswe/PS1A246E/TTR+/- transgenic mice.[11]
- Intervention: Oral treatment with **iododiflunisal** (IDIF) at a dose of 100 mg/kg/day, starting at 5 months of age.[11]
- Assessment: Longitudinal monitoring of A β deposition in the hippocampus and cortex using Positron Emission Tomography (PET) with [18F]florbetaben. Immunohistochemical analysis was performed at 14 months of age.[11]

Light-Chain (AL) Amyloidosis

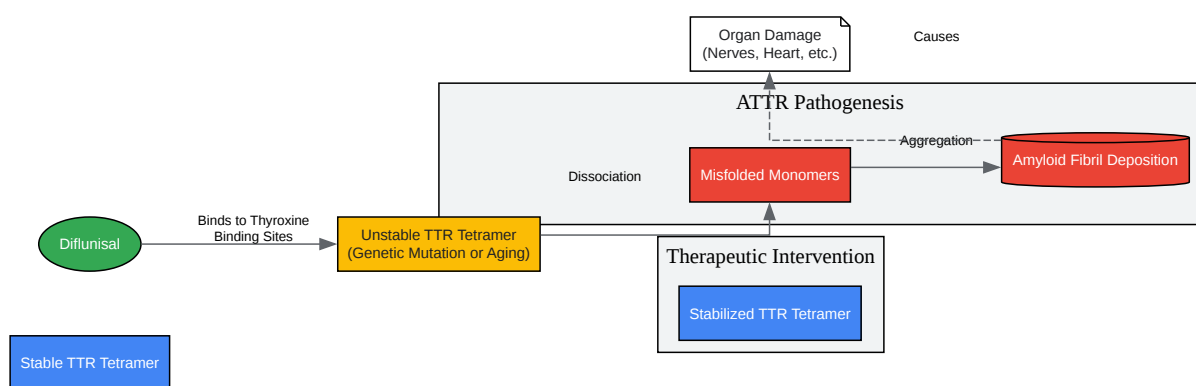
A comprehensive search of published literature did not yield significant studies on the efficacy of **Diflunisal** in models of light-chain (AL) amyloidosis. The therapeutic strategy for AL

amyloidosis primarily focuses on targeting the underlying plasma cell dyscrasia to reduce the production of amyloidogenic light chains.

Visualizations

Diflunisal's Mechanism of Action in ATTR

The following diagram illustrates the proposed mechanism of action for **Diflunisal** in stabilizing the transthyretin tetramer.

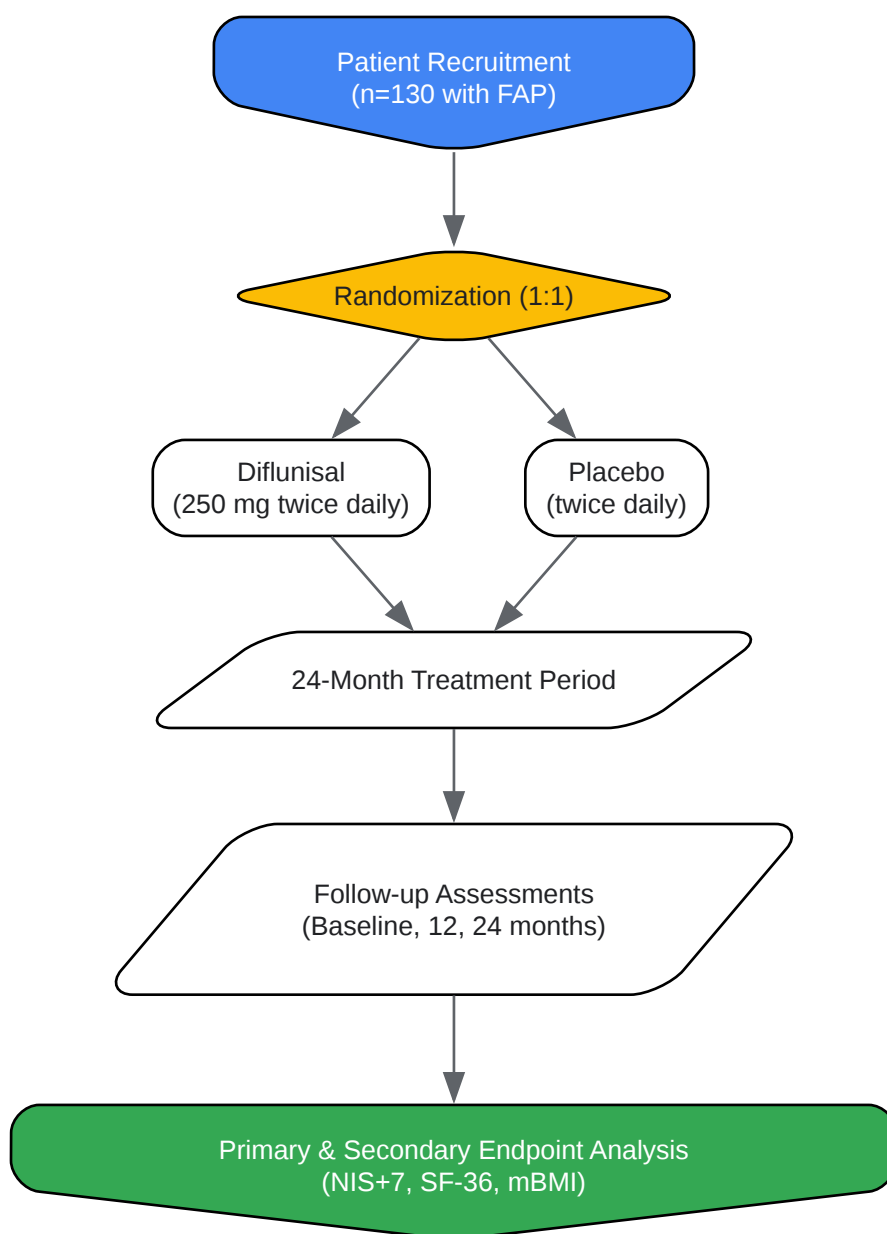


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Caption: Mechanism of **Diflunisal** in stabilizing the TTR tetramer.

Experimental Workflow for ATTR-PN Clinical Trial

The diagram below outlines the general workflow of the clinical trial investigating **Diflunisal** for ATTR polyneuropathy.



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Caption: Workflow of the **Diflunisal** trial for ATTR polyneuropathy.

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